
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes.
Wirkmechanismus
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 acts as a stimulator of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 binds to the heme group of sGC, leading to an increase in cGMP production and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been shown to have various biochemical and physiological effects. It causes vasodilation by relaxing smooth muscle cells in blood vessels, leading to a decrease in blood pressure. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing restenosis after angioplasty.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC stimulator, which allows for the specific activation of the cGMP signaling pathway. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some studies. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272. One area of interest is the potential use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in the treatment of pulmonary hypertension. Further studies are needed to determine the optimal dosing and administration of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 for this indication. Another area of interest is the use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in preventing restenosis after angioplasty. Additional studies are needed to determine the efficacy and safety of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 in this context. Finally, the off-target effects of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 need to be further investigated to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 can be synthesized through a multistep reaction starting from 4-chloronitrobenzene. The first step involves the conversion of 4-chloronitrobenzene to 4-aminophenol, followed by the reaction of 4-aminophenol with tert-butyl chloroformate to form 4-(tert-butoxycarbonylamino)phenol. The next step involves the reaction of 4-(tert-butoxycarbonylamino)phenol with 4-(methylsulfonyl)phenol to form 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)phenol. Finally, the reaction of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)phenol with isopropyl chloroacetate results in the formation of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory, anti-inflammatory, and anti-proliferative effects. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-isopropylacetamide 41-2272 has been investigated for its potential use in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. It has also been studied for its potential use in preventing restenosis after angioplasty.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBCHKZCHHIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)


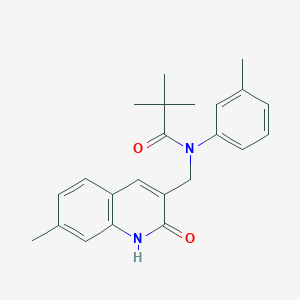

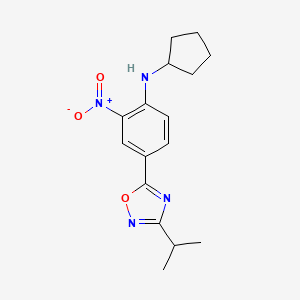
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)

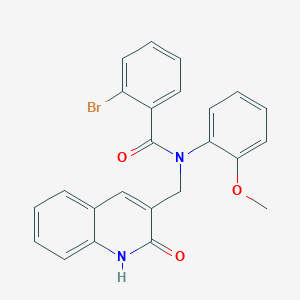
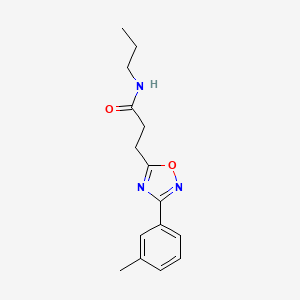
![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
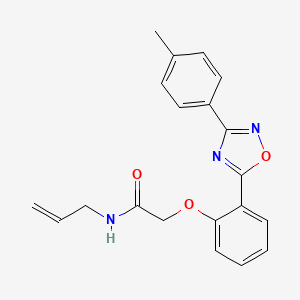
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)